3-(4-chlorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-Chlorophenyl)-6-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit protein kinases by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features but different substituents.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, exhibiting different chemical properties and biological activities.
Uniqueness
3-(4-Chlorophenyl)-6-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C18H12ClN3O |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)15-11-21-22-17(15)20-10-16(18(22)23)12-4-2-1-3-5-12/h1-11,21H |
InChI Key |
APXAPBSGFKRCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=CNN3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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